molecular formula C11H15N3O B15068868 1-(Pyridin-3-yl)piperidine-2-carboxamide

1-(Pyridin-3-yl)piperidine-2-carboxamide

Cat. No.: B15068868
M. Wt: 205.26 g/mol
InChI Key: XJLQRDNXPQAOJS-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-2-carboxamide is a heterocyclic compound that features a piperidine ring fused with a pyridine ring and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-2-carboxamide typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of pyridine-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form the desired carboxamide compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)piperidine-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. The presence of both the pyridine and piperidine rings, along with the carboxamide group, allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

1-(Pyridin-3-yl)piperidine-2-carboxamide, a compound belonging to the piperidine class, has garnered attention due to its potential pharmacological properties. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .

Neuroprotective Effects

Recent findings suggest that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is a common target in Alzheimer's disease therapeutics. This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated moderate cytotoxicity against ovarian cancer cells with minimal toxicity towards healthy cardiac cells .
Antimicrobial Evaluation Showed significant activity against multiple bacterial strains; mechanism involves cell wall synthesis disruption .
Neuroprotective Research Inhibits AChE, suggesting potential for Alzheimer's treatment through enhanced neurotransmitter availability .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound inhibits key enzymes such as AChE and certain kinases involved in cancer progression.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis is a crucial mechanism for its antimicrobial effects.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-2-carboxamide

InChI

InChI=1S/C11H15N3O/c12-11(15)10-5-1-2-7-14(10)9-4-3-6-13-8-9/h3-4,6,8,10H,1-2,5,7H2,(H2,12,15)

InChI Key

XJLQRDNXPQAOJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)N)C2=CN=CC=C2

Origin of Product

United States

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